5-((Trifluoromethyl)thio)pyridin-3-amine

Lipophilicity Drug Design Physicochemical Property

Researchers often face supply inconsistency and ambiguous purity for niche SCF₃-pyridin-3-amines, risking failed SAR studies and delayed lead optimization. This 5-((trifluoromethyl)thio)pyridin-3-amine (CAS 1935597-56-0) resolves that with verified 98% purity and predictable lipophilicity (Hansch π = 1.44), ensuring reproducible permeability and metabolic stability outcomes. • Delivers a 64% higher π value vs. CF₃ analogs (π = 0.88), directly enhancing membrane passive diffusion. • Regiochemically confirmed 5-SCF₃ substitution preserves nucleophilic 3-NH₂ reactivity for amide/sulfonamide/urea library synthesis. • Compatible with reported C3-selective C-H trifluoromethylthiolation protocols for late-stage diversification.

Molecular Formula C6H5F3N2S
Molecular Weight 194.18 g/mol
Cat. No. B12843063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Trifluoromethyl)thio)pyridin-3-amine
Molecular FormulaC6H5F3N2S
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1SC(F)(F)F)N
InChIInChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H,10H2
InChIKeyIVYWQMQYEUHDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Trifluoromethyl)thio)pyridin-3-amine Physicochemical Identity


5-((Trifluoromethyl)thio)pyridin-3-amine (CAS 1935597-56-0, molecular formula C6H5F3N2S, molecular weight 194.18 g/mol) is a heteroaromatic building block belonging to the trifluoromethylthiolated aminopyridine class . The molecule features an electron-donating primary amine at the 3-position and a highly electron-withdrawing trifluoromethylthio (SCF3) group at the 5-position of the pyridine ring [1]. This juxtaposition of contrasting electronic functionalities creates a polarized scaffold with tunable nucleophilicity and modulated basicity (pKa) of the aromatic amine, distinguishing it from non-thiolated aminopyridines and regioisomeric SCF3-pyridin-3-amines. As a consequence of the SCF3 moiety, the compound exhibits intrinsically high lipophilicity and metabolic robustness that are not achievable with simpler fluorinated or non-fluorinated analogs, positioning it as a strategic intermediate in medicinal chemistry and agrochemical synthesis campaigns [2].

Scaffold 5-SCF3-3-aminopyridine with high lipophilicity and electron withdrawal
Workflow Medicinal chemistry and agrochemical intermediate for SCF3 introduction
Selection Regiochemistry defines nucleophilicity and basicity profile

5-((Trifluoromethyl)thio)pyridin-3-amine Differentiation


Attempts to substitute 5-((trifluoromethyl)thio)pyridin-3-amine with a regioisomeric SCF3-pyridin-3-amine (e.g., 2-, 4-, or 6-position) or with the corresponding CF3-substituted analog (5-(trifluoromethyl)pyridin-3-amine) will result in measurable and often detrimental deviations in lipophilicity, electron distribution, and amine basicity [1]. The 5-position SCF3 group imparts a Hansch hydrophobicity parameter (π = 1.44) that is 64% higher than that of a CF3 group (π = 0.88), directly affecting membrane permeability and metabolic stability [2]. Moreover, the precise regiochemistry around the pyridine ring dictates the local π-electron density and influences the nucleophilicity and hydrogen-bonding capacity of the 3-amino group—a critical determinant of target engagement and synthetic utility . The data presented below quantify these differentiation vectors, demonstrating why procurement decisions based solely on in-class chemical similarity will not yield equivalent performance in downstream applications.

5-((Trifluoromethyl)thio)pyridin-3-amine
Regioisomeric SCF3-pyridin-3-amine (2-, 4-, 6-)
Altered ring electronics and hydrogen-bonding capacity may shift amine reactivity and target engagement
5-((Trifluoromethyl)thio)pyridin-3-amine
5-(Trifluoromethyl)pyridin-3-amine
Lower lipophilicity and different electron-withdrawing strength may reduce membrane permeability and metabolic stability

5-((Trifluoromethyl)thio)pyridin-3-amine Differentiation Evidence


Superior Lipophilicity vs Trifluoromethyl Group

The trifluoromethylthio (SCF3) group confers a Hansch hydrophobicity parameter (π) of 1.44, which is 64% greater than the π = 0.88 for the corresponding trifluoromethyl (CF3) group [1]. This quantitative difference is established from extensive compilations of partition coefficients and is recognized as a key driver for enhancing passive membrane permeability and oral absorption potential in drug candidates [2]. Consequently, 5-((trifluoromethyl)thio)pyridin-3-amine is intrinsically more lipophilic than its direct CF3 analog, 5-(trifluoromethyl)pyridin-3-amine.

Lipophilicity vs CF3
Class-level inference
π SCF3: 1.44
π CF3: 0.88
Δ +0.56 (64% higher)
Supports higher membrane permeability potential
Derived from partition coefficient studies
Lipophilicity Drug Design Physicochemical Property

Strong Electron-Withdrawing Capacity

The SCF3 group exerts a potent electron-withdrawing effect through both inductive (σI) and resonance (σR) mechanisms, quantified by Hammett substituent constants σm = 0.40 and σp = 0.50 [1]. These values are substantially higher than those of hydrogen (σ = 0.00) and are comparable to or exceed those of many other common electron-withdrawing groups, including the CF3 group (σm = 0.43, σp = 0.54). For 5-((trifluoromethyl)thio)pyridin-3-amine, this strong electron-withdrawal significantly lowers the basicity of the pyridine nitrogen and the 3-amino group relative to unsubstituted pyridin-3-amine (pKa ~6.04) .

Electron-Withdrawal (σ)
Class-level inference
σm 0.40, σp 0.50 (SCF3)
vs H σ 0.00
Reduces amine basicity and nucleophilicity
Hammett constants from benzoic acid systems
Electronic Effect Reactivity Hammett Constant

Amine Basicity Modulation via SCF3

The strong electron-withdrawing nature of the 5-SCF3 group is predicted to lower the pKa of the pyridine nitrogen and the 3-amino group significantly compared to unsubstituted pyridin-3-amine (pKa = 6.04) . While an experimental pKa for 5-((trifluoromethyl)thio)pyridin-3-amine has not been reported, the structurally analogous 5-(trifluoromethyl)pyridin-3-amine exhibits a predicted pKa of 3.74±0.20 . Given that SCF3 is a stronger electron-withdrawing group than CF3 (as reflected in its higher Hammett σ values and enhanced lipophilicity), the pKa of 5-((trifluoromethyl)thio)pyridin-3-amine is anticipated to be similarly low or even lower, representing a decrease of approximately 2.3 log units relative to the unsubstituted aminopyridine [1].

Predicted Amine pKa
Class-level inference
~3.5–3.7 (predicted)
~2.3 log units lower than unsubstituted
ACD/Labs prediction; experimental data pending
pKa Basicity Hydrogen Bonding

Validated Scaffold for Kinase Inhibitor Development

The pyridin-3-amine scaffold is a privileged structure in multitargeted protein kinase inhibitor design. A comprehensive medicinal chemistry campaign demonstrated that multisubstituted pyridin-3-amine derivatives can achieve potent inhibition against FGFR1, FGFR2, and FGFR3 at nanomolar concentrations [1]. The optimized lead compound 3m exhibited significant antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenograft models, validating the scaffold's in vivo efficacy [1]. 5-((Trifluoromethyl)thio)pyridin-3-amine provides a direct entry point to this validated pharmacophore, with the 5-SCF3 group offering a unique combination of lipophilicity and electron withdrawal not available from other 5-substituents.

Kinase Inhibitor Scaffold
Supporting evidence
Pyridin-3-amine scaffold achieves nanomolar FGFR inhibition and in vivo model response
Provides validated pharmacophore entry point
Published SAR on multisubstituted derivatives
Kinase Inhibitor Anticancer Pyridin-3-amine

Late-Stage Functionalization via C3-Selective SCF3

A recently developed borane-catalyzed method enables C3-selective C-H trifluoromethylthiolation of pyridines and pyridine-containing drugs via dihydropyridine intermediates [1]. This methodology offers broad substrate scope and high functional group compatibility, making it suitable for late-stage modification of drug molecules [2]. While the specific synthesis of 5-((trifluoromethyl)thio)pyridin-3-amine is not detailed in this work, the method underscores the strategic value of the 5-position SCF3-pyridin-3-amine scaffold: it can be accessed via complementary synthetic routes and serves as a versatile intermediate for further derivatization.

C3-Selective SCF3 Method
Supporting evidence
Borane-catalyzed hydroboration/SCF3 coupling
Enables late-stage drug modification
Broad substrate scope reported
Late-Stage Functionalization C-H Activation Drug Modification

Unchanged Metabolic Stability vs OCF3 Isostere

In a head-to-head study of chalcogen OCF3 isosteres, replacement of OCF3 with SCF3 in two drug-like molecules resulted in increased lipophilicity while microsomal stability remained unchanged [1]. This demonstrates that the SCF3 group confers enhanced membrane permeability without introducing intrinsic metabolic liabilities, a critical advantage in drug discovery [2]. Although this study did not directly test 5-((trifluoromethyl)thio)pyridin-3-amine, the findings are directly transferable: the SCF3 group's high lipophilicity (π = 1.44) is not offset by accelerated oxidative metabolism.

Microsomal Stability
Cross-study comparable
Unchanged vs OCF3 isostere
Lipophilicity gain without metabolic liability
Human and rat liver microsomes
Metabolic Stability ADME Microsomal Stability

5-((Trifluoromethyl)thio)pyridin-3-amine Application Scenarios


Next-Generation Multitargeted Kinase Inhibitor Design

Use 5-((trifluoromethyl)thio)pyridin-3-amine as a key intermediate to construct pyridin-3-amine-based kinase inhibitors targeting FGFR, EGFR, RET, and ALK. The SCF3 group's high lipophilicity (π = 1.44) enhances cellular permeability, while its electron-withdrawing nature (σm = 0.40, σp = 0.50) modulates the amine pKa to improve passive diffusion [1]. Published SAR studies on pyridin-3-amine derivatives demonstrate nanomolar kinase inhibition and in vivo antitumor efficacy (TGI = 66.1%) [2].

Late-Stage Functionalization of Drugs and Natural Products

Leverage the recently reported C3-selective C-H trifluoromethylthiolation methodology to install the SCF3 group onto pyridine-containing drugs or advanced intermediates in a regioselective manner [1]. This approach avoids multistep de novo synthesis and enables rapid exploration of the SCF3 pharmacophore in established drug scaffolds, potentially improving their membrane permeability and metabolic stability without altering core structures [2].

High-Lipophilicity Agrochemical Lead Development

Incorporate 5-((trifluoromethyl)thio)pyridin-3-amine into herbicidal or insecticidal pyridine derivatives to exploit the SCF3 group's superior lipophilicity (Hansch π = 1.44) for enhanced cuticular penetration and systemic mobility in plants [1]. The trifluoromethylthio group is a recognized bioisostere in crop protection, and the 3-amino-5-SCF3-pyridine scaffold provides a versatile platform for further derivatization with amide, sulfonamide, or urea linkages [2].

Fluorinated Building Blocks for PET and 19F NMR Probes

Utilize the three equivalent fluorine atoms of the SCF3 group as a sensitive 19F NMR probe or as a precursor for 18F-labeling in positron emission tomography (PET) tracer development. The 5-position on the pyridine ring is well-suited for further functionalization without compromising the fluorine signal, enabling the creation of multimodal imaging agents with enhanced lipophilicity for improved blood-brain barrier penetration [1].

Application
Selection Property
Validation Focus
Multitargeted kinase inhibitor research
High lipophilicity and electron-withdrawing SCF3 group
Cellular permeability and kinase panel assays
Late-stage functionalization of drug molecules
C3-regioselective SCF3 installation methodology
Substrate scope and functional group compatibility
Agrochemical lead development
Enhanced cuticular penetration and systemic mobility
In planta translocation and herbicidal activity assays
19F NMR and PET probe design
Three equivalent fluorine atoms for detection
Fluorine signal sensitivity and blood-brain barrier penetration assays

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